molecular formula C15H15FN6OS2 B5594013 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5594013
M. Wt: 378.5 g/mol
InChI Key: AFUVIHXWMZRXPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to this compound involves various chemical processes. For instance, Wang et al. (2010) described the synthesis of related N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, establishing their structures through spectral data like MS, IR, CHN, and 1H NMR (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. Gündoğdu et al. (2017) analyzed the structure of analogous compounds using synchrotron X-ray powder diffraction, revealing insights into the crystal structures and molecular conformations (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Chemical properties, such as reactivity and interactions, are central to understanding this compound. For example, Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlighting structure-activity relationships and potential chemical interactions (Shukla et al., 2012).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are crucial for practical applications. Gündoğdu et al. (2019) synthesized and characterized a similar compound, providing detailed insights into its crystal structure and physical properties (Gündoğdu et al., 2019).

Chemical Properties Analysis

Chemical properties, including stability, reactivity, and potential applications, are fundamental for understanding the compound's utility. Yu et al. (2014) prepared N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, offering insights into their chemical properties through various spectroscopic techniques (Yu et al., 2014).

properties

IUPAC Name

2-[[4-ethyl-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-3-22-13(10-5-4-6-11(16)7-10)19-21-15(22)24-8-12(23)17-14-20-18-9(2)25-14/h4-7H,3,8H2,1-2H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUVIHXWMZRXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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